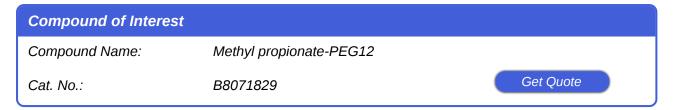


## Commercial Availability and Technical Guide for Methyl Propionate-PEG12

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Methyl propionate-PEG12 is a high-purity, PEG-based heterobifunctional linker extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The polyethylene glycol (PEG) chain in this linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. This technical guide provides a comprehensive overview of the commercial availability of Methyl propionate-PEG12, its key technical data, and detailed experimental protocols for its application in PROTAC synthesis.

#### **Commercial Availability**

**Methyl propionate-PEG12** is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The typical purity offered is ≥98%. It is important to consult the supplier's certificate of analysis for lot-specific purity and other quality control data.

Table 1: Commercial Suppliers of Methyl Propionate-PEG12



Supplier	Website	Purity	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
MedChemEx press	INVALID- LINK	>98%	1239588-11- 4	C28H56O15	632.74
Chemsrc	INVALID- LINK	98.0%	1239588-11- 4	C28H56O15	632.735
Adooq Bioscience	INVALID- LINK	98+%	1239588-11- 4	C28H56O15	632.74

#### **Technical Data**

A thorough understanding of the physicochemical properties of **Methyl propionate-PEG12** is crucial for its effective use in the synthesis and formulation of PROTACs.

Table 2: Physicochemical Properties of Methyl Propionate-PEG12

Property	Value	Source	
CAS Number	1239588-11-4	[1]	
Molecular Formula	C28H56O15	[1]	
Molecular Weight	632.74 g/mol	[1]	
Appearance	White to off-white solid	Supplier Data	
Purity	≥98%	[1]	
Boiling Point	646.1 ± 50.0 °C at 760 mmHg	[1]	
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[1]	
Solubility	Soluble in DMSO and DMF	General knowledge for PEG compounds	

### **Experimental Protocols**



The primary application of **Methyl propionate-PEG12** is as a linker in the synthesis of PROTACs. The following is a general, yet detailed, protocol for the synthesis of a PROTAC via amide bond formation, a common and robust method. This protocol assumes the user has a target protein ligand with a carboxylic acid handle and an E3 ligase ligand with an amine handle. The **Methyl propionate-PEG12** linker possesses a terminal methyl ester which can be hydrolyzed to a carboxylic acid for coupling.

#### **Step 1: Hydrolysis of Methyl Propionate-PEG12**

- Dissolve Methyl propionate-PEG12 (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
- Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
- Stir the reaction mixture at room temperature and monitor the reaction progress by LC-MS
  until the starting material is consumed (typically 2-4 hours).
- Neutralize the reaction with an aqueous acid solution (e.g., 1N HCl) to pH ~7.
- Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid-functionalized PEG12 linker.

# Step 2: Amide Coupling of the Linker to the E3 Ligase Ligand

- Dissolve the carboxylic acid-functionalized PEG12 linker (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous dimethylformamide (DMF).
- Add a peptide coupling reagent, such as HATU (1.2 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).
- Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
- Monitor the reaction by LC-MS.



- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer, filter, and concentrate.
- Purify the product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.

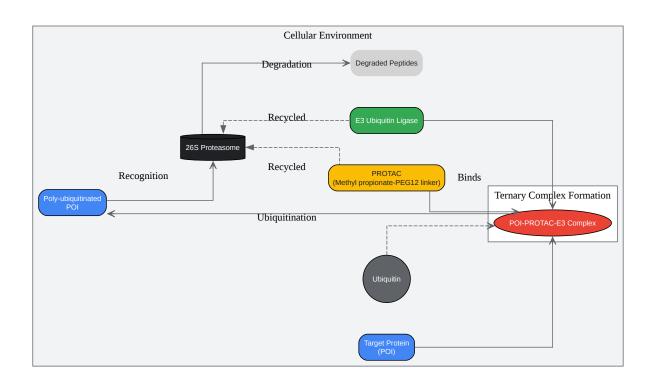
### **Step 3: Amide Coupling to the Target Protein Ligand**

- Dissolve the linker-E3 ligase ligand conjugate (1.0 eq) and the carboxylic acid-containing target protein ligand (1.1 eq) in anhydrous DMF.
- Add HATU (1.2 eq) and DIPEA (2.0 eq).
- Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
- Monitor the reaction by LC-MS.
- Upon completion, work up the reaction as described in Step 2.
- Purify the final PROTAC by preparative HPLC to yield the desired product.

# Visualizations PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.





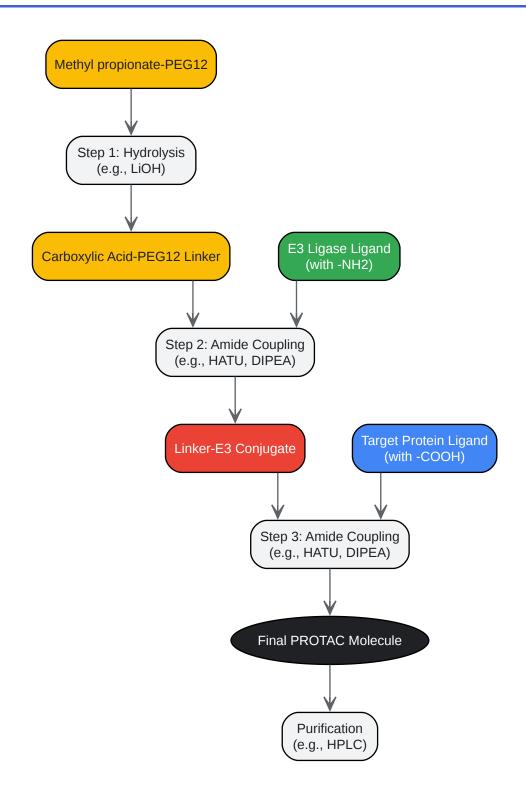
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Caption: General mechanism of PROTAC-mediated protein degradation.

#### **PROTAC Synthesis Workflow**

This diagram outlines the key steps in the synthesis of a PROTAC using **Methyl propionate- PEG12** as the linker.





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Caption: Workflow for PROTAC synthesis using a PEG12 linker.



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#### References

- 1. Methyl propionate-PEG12 | CAS#:1239588-11-4 | Chemsrc [chemsrc.com]
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